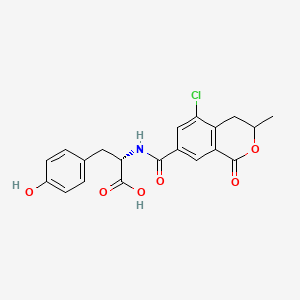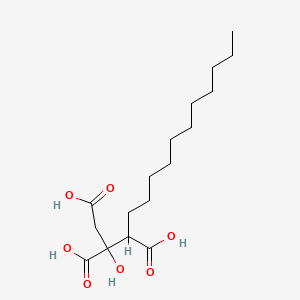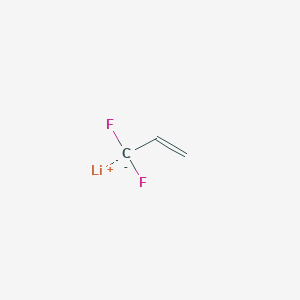
lithium;3,3-difluoroprop-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;3,3-difluoroprop-1-ene is an organofluorine compound with the molecular formula C3H4F2 It is characterized by the presence of two fluorine atoms attached to the third carbon of a propene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;3,3-difluoroprop-1-ene typically involves the reaction of acrolein with hydrogen fluoride in the presence of a catalyst. This reaction results in the formation of 3,3-difluoroprop-1-ene, which can then be treated with lithium reagents to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Lithium;3,3-difluoroprop-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into saturated hydrocarbons.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include epoxides, alcohols, and substituted alkenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Lithium;3,3-difluoroprop-1-ene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in drug design and development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of lithium;3,3-difluoroprop-1-ene involves its interaction with molecular targets and pathways. The fluorine atoms in the compound enhance its reactivity and stability, allowing it to participate in various chemical reactions. The compound can interact with enzymes and receptors, influencing biological processes at the molecular level .
Comparison with Similar Compounds
Similar Compounds
1,1-Difluoropropene: Similar in structure but with fluorine atoms on the first carbon.
3-Bromo-3,3-difluoroprop-1-ene: Contains a bromine atom instead of lithium.
1,1,1-Trifluoropropene: Contains three fluorine atoms on the first carbon
Uniqueness
Lithium;3,3-difluoroprop-1-ene is unique due to the presence of lithium, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in research and industrial applications .
Properties
CAS No. |
64578-21-8 |
|---|---|
Molecular Formula |
C3H3F2Li |
Molecular Weight |
84.0 g/mol |
IUPAC Name |
lithium;3,3-difluoroprop-1-ene |
InChI |
InChI=1S/C3H3F2.Li/c1-2-3(4)5;/h2H,1H2;/q-1;+1 |
InChI Key |
JQDRITWEZBCYDH-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C=C[C-](F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


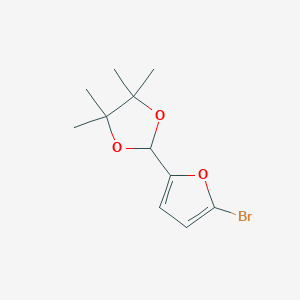


![Benzamide, N-[[[(phenylamino)carbonyl]amino]carbonyl]-](/img/structure/B14487114.png)
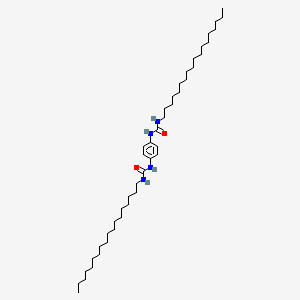
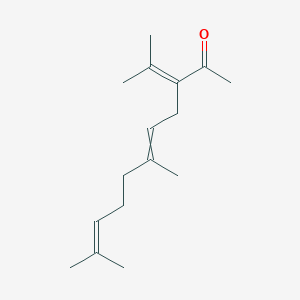
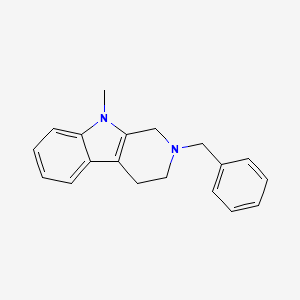

![(3-Oxo-2,4,6-trioxabicyclo[3.2.0]heptane-7,7-diyl)bis(methylene) diacetate](/img/structure/B14487162.png)
